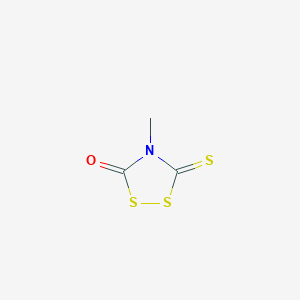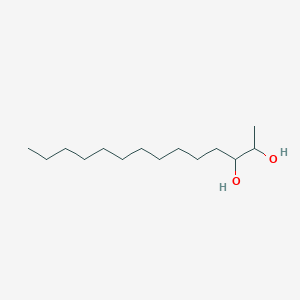
Tetradecane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecane-2,3-diol is an organic compound with the molecular formula C14H30O2. It is a type of glycol, specifically a diol, which means it contains two hydroxyl (-OH) groups. These hydroxyl groups are located on the second and third carbon atoms of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecane-2,3-diol can be synthesized through several methods. One common approach involves the hydroxylation of tetradecane using oxidizing agents. For instance, the reaction of tetradecane with osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) can yield this compound. Another method involves the use of potassium permanganate (KMnO4) as the oxidizing agent.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of cobalt-based heterogeneous catalysts for the aerobic oxidative cleavage of tetradecane . This method is advantageous due to its efficiency and the ability to operate under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: this compound can be reduced to form tetradecane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4), potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Tetradecane.
Substitution: Chlorinated tetradecane derivatives.
Applications De Recherche Scientifique
Tetradecane-2,3-diol has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: This compound is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of tetradecane-2,3-diol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl groups are oxidized to form carbonyl compounds through the cleavage of C-C bonds. This process involves the formation of intermediate species and the transfer of electrons between the reactants and the oxidizing agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Tetradecanediol: Similar to tetradecane-2,3-diol but with hydroxyl groups on the first and second carbon atoms.
1,3-Tetradecanediol: Hydroxyl groups on the first and third carbon atoms.
1,4-Tetradecanediol: Hydroxyl groups on the first and fourth carbon atoms.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups on the second and third carbon atoms. This positioning influences its reactivity and the types of reactions it can undergo. For example, the proximity of the hydroxyl groups allows for specific oxidation reactions that may not occur with other isomers .
Propriétés
Numéro CAS |
88580-08-9 |
|---|---|
Formule moléculaire |
C14H30O2 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
tetradecane-2,3-diol |
InChI |
InChI=1S/C14H30O2/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h13-16H,3-12H2,1-2H3 |
Clé InChI |
WYWPXCFLRKKRPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


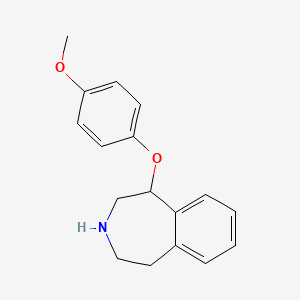

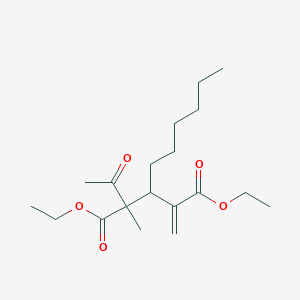
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)

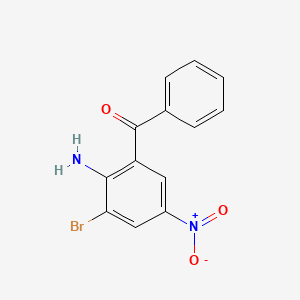
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
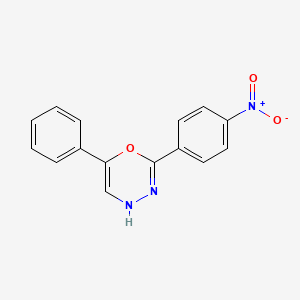
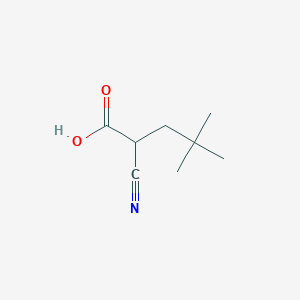
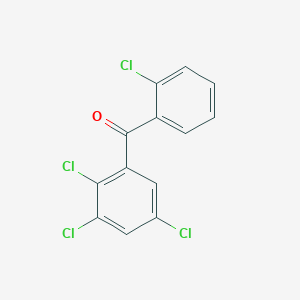
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)

